Cas no 110682-09-2 (Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-)
110682-09-2 structure
Product Name:Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-
Numero CAS:110682-09-2
MF:C13H16O2
MW:204.264944076538
CID:1199042
PubChem ID:5355851
Update Time:2025-04-20
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-
- [(E)-3-phenylprop-2-enyl] 2-methylpropanoate
- Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
- NSC-46133
- AI3-24262
- MFCD00048316
- 3-Phenyl-2-propen-1-yl isobutyrate
- Propanoic acid, 3-phenyl-2-propenyl ester
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester
- CHEBI:195937
- Cinnamylisobutyrate
- Q27275092
- 3-Phenyl-2-propen-1-yl 2-methylpropanoate
- DTXSID6047608
- 3-phenylprop-2-en-1-yl 2-methylpropanoate
- Cinnamyl isobutyrate [FCC]
- ISOBUTYRIC ACID, CINNAMYL ESTER
- AKOS024437456
- DTXCID4027608
- C286CMK03D
- Tox21_302702
- (2E)-3-Phenyl-2-propenyl 2-methylpropanoate #
- CAS-103-59-3
- Cinnamyl isobutyrate [FHFI]
- 2-Methyl-propanoic acid, 3-phenyl-2-propenyl ester
- 110682-09-2
- BRN 3130772
- SCHEMBL827613
- NSC 46133
- NSC46133
- 103-59-3
- Cinnamyl isobutyrate, >=97%, FCC, FG
- Cinnamyl 2-methylpropanoate
- EINECS 203-126-6
- Cinnamyl isobutyrate, analytical standard
- AS-57396
- UNII-C286CMK03D
- cinnamyl iso-butyrate
- NCGC00256924-01
- Cinnamyl isobutyrate
- NS00012098
- FEMA No. 2297
-
- Inchi: 1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
- Chiave InChI: KLKQSZIWHVEARN-RMKNXTFCSA-N
- Sorrisi: O(C/C=C/C1C=CC=CC=1)C(C(C)C)=O
Proprietà calcolate
- Massa esatta: 204.11508
- Massa monoisotopica: 204.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.3
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)- Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
110682-09-2 (Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-) Prodotti correlati
- 103-59-3(cinnamyl isobutyrate)
- 103-56-0(2-Propen-1-ol, 3-phenyl-, propanoate)
- 78761-38-3(2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso